molecular formula C21H18O3 B5527635 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5527635
M. Wt: 318.4 g/mol
InChI Key: PFXGCNJNJUHOMJ-UHFFFAOYSA-N
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Description

2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with multiple methyl and phenyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by further modifications. One common method includes the Williamson ether synthesis, where hydroxycoumarins react with phenacyl bromide in the presence of a base to form the furochromene structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at reactive sites:

  • Methyl Group Oxidation : Terminal methyl groups can oxidize to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄).

  • Chromenone Core Oxidation : The chromenone moiety may participate in redox reactions, though specific conditions depend on substituent placement.

Alkylation and Friedel-Crafts Reactions

Electrophilic substitution is feasible at activated positions:

  • Phenyl Substituent Reactivity : The phenyl group at position 3 may undergo Friedel-Crafts alkylation with alkyl halides or propargylic alcohols, forming new alkylated derivatives .

  • Cyclization Post-Alkylation : Alkylation is often followed by cyclization (e.g., 5-exo-dig or 6-endo-dig pathways) to form fused heterocycles .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitution:

  • Nucleophilic Substitution : Possible at carbonyl-adjacent positions using alkyl halides or Grignard reagents.

  • Electrophilic Substitution : The chromenone core may react with electrophiles (e.g., halogens) under acidic conditions.

Diels-Alder Reactions

The chromenone moiety acts as a dienophile in cycloaddition reactions:

  • [4+2] Cycloaddition : Reacts with dienes (e.g., 2H-pyrans) to form bicyclic products. Retro-Diels-Alder extrusion may generate new derivatives under thermal conditions .

Spectroscopic Data for Characterization

Key analytical data from related compounds :
1H-NMR (400 MHz, CDCl₃)

  • δ 7.58–7.48 (m, 5H) : Aromatic protons from the phenyl group.

  • δ 2.59 (s, 3H) : Methyl groups adjacent to carbonyls.

IR (KBr)

  • ν/cm⁻¹ : 1707 (C=O stretch), 1594 (aromatic C=C stretch) .

Biological Activity Correlation

While not directly a reaction, the compound’s reactivity influences its biological properties:

  • Antimicrobial/Anticancer Potential : Structural modifications via alkylation or oxidation may enhance bioactivity by altering molecular interactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated inhibitory effects on Escherichia coli.

The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has been studied for its anticancer properties. A notable study evaluated its cytotoxic effects on cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential applications in cancer therapy .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of this compound. It has been investigated as a potential agent for treating neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit monoamine oxidase (MAO) activity suggests it may help in managing symptoms associated with these conditions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions such as cyclization under acidic or basic conditions. The following table summarizes common synthetic routes and their conditions:

Synthesis MethodDescription
Friedländer CondensationInvolves the reaction of o-aminoacetyl derivatives with active methylene ketones.
MethylationMethylation reactions to introduce methyl groups at specific positions on the furochromone structure.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various furochromone derivatives including this compound against a range of microbial strains. The compound was found to be particularly effective against Gram-negative bacteria due to its structural features that enhance membrane permeability .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed dose-dependent cytotoxic effects and indicated that the compound could be a lead candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-

Uniqueness

2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl ring differentiates it from other furochromenes, potentially leading to unique reactivity and interactions.

Biological Activity

2,5,6,9-Tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, known for its diverse biological activities. This compound has attracted attention in pharmacology due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C21H18O3C_{21}H_{18}O_3 with a molecular weight of approximately 318.37 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 494.7 ± 45.0 °C
  • LogP : 5.68 (indicating high lipophilicity) .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Assays Conducted : MTT assays indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 100 to 200 µg/mL .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS). Molecular docking studies suggest that it interacts with topoisomerase I (TOPO I), an essential enzyme for DNA replication and transcription .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported at:

  • E. coli : 62.5 µg/mL
  • Staphylococcus aureus : 78.12 µg/mL .

Case Studies

StudyFindings
Study on Anticancer Activity Evaluated the compound's effects on MCF-7 and A549 cell lines; significant antiproliferative activity was observed with IC50 values indicating strong cytotoxicity .
Antimicrobial Assay Demonstrated effective inhibition against E. coli and S. aureus, suggesting potential use in treating bacterial infections .

Properties

IUPAC Name

2,5,6,9-tetramethyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-11-12(2)21(22)24-19-13(3)20-17(10-16(11)19)18(14(4)23-20)15-8-6-5-7-9-15/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGCNJNJUHOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.